molecular formula C25H32O3 B13425470 2-Hydroxy Methyl Ester Bexarotene

2-Hydroxy Methyl Ester Bexarotene

Cat. No.: B13425470
M. Wt: 380.5 g/mol
InChI Key: DVRVRJDCCDPSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy Methyl Ester Bexarotene is a synthetic derivative of bexarotene, a retinoid X receptor (RXR)-selective agonist approved for treating cutaneous T-cell lymphoma (CTCL) . Bexarotene itself contains a carboxyl (-COOH) group critical for its pharmacological activity, including binding to Aβ42 aggregates to inhibit amyloid plaque formation in Alzheimer’s disease research . The 2-hydroxy methyl ester variant replaces the carboxyl group with a methyl ester (-COOCH₃) and introduces a hydroxyl (-OH) group at the 2-position of the ester moiety. This structural modification alters solubility, bioavailability, and molecular interactions compared to the parent compound.

Properties

Molecular Formula

C25H32O3

Molecular Weight

380.5 g/mol

IUPAC Name

methyl 4-[2-hydroxy-1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethyl]benzoate

InChI

InChI=1S/C25H32O3/c1-16-13-21-22(25(4,5)12-11-24(21,2)3)14-19(16)20(15-26)17-7-9-18(10-8-17)23(27)28-6/h7-10,13-14,20,26H,11-12,15H2,1-6H3

InChI Key

DVRVRJDCCDPSHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(CO)C3=CC=C(C=C3)C(=O)OC)C(CCC2(C)C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy Methyl Ester Bexarotene typically involves the esterification of Bexarotene with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .

Mechanism of Action

2-Hydroxy Methyl Ester Bexarotene exerts its effects by selectively binding to and activating retinoid X receptor subtypes (RXRα, RXRβ, RXRγ). These receptors form heterodimers with other nuclear receptors, such as retinoic acid receptors, vitamin D receptors, and peroxisome proliferator-activated receptors. Upon activation, these heterodimers regulate the expression of genes involved in cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bexarotene (Parent Compound)

  • Structure : Carboxyl (-COOH) group.
  • Pharmacological Activity :
    • CTCL Treatment : Achieves 54% response rate at 300 mg/m²/day, inducing apoptosis via caspase-3 activation and survivin downregulation .
    • Aβ42 Aggregation Inhibition : Binds Aβ42 via strong hydrogen bonding with its carboxyl group, reducing plaque formation .
  • Adverse Effects : Hypertriglyceridemia (79%), hypothyroidism (40%), and leukopenia (28%) .

Bexarotene Methyl Ester

  • Structure : Methyl ester (-COOCH₃) replaces carboxyl group.
  • Key Differences: Aβ42 Inhibition: Lacks efficacy due to weaker hydrogen bonding of the ester group versus the carboxyl group .
  • Synthetic Utility : Used in coupling reactions to generate pyrrolidine derivatives for drug development .

Bexarotene Methoxy Derivative

  • Structure : Methoxy (-OCH₃) group replaces carboxyl.
  • Activity : Fails to inhibit Aβ42 aggregation due to disrupted ionization state (pKa) and steric hindrance from the methyl group .

2-Hydroxy Adapalene Methyl Ester

  • Structure : Methyl ester with a hydroxyl group at the 2-position (unrelated to bexarotene but structurally analogous).
  • Role : Impurity in adapalene synthesis; used in analytical method validation . Highlights the prevalence of hydroxylated esters in pharmaceutical chemistry.

Other Hydroxylated Methyl Esters

  • Examples: 2-Hydroxydodecanoic acid methyl ester, 2-hydroxybehenic acid methyl ester .
  • Properties: Enhanced solubility compared to non-hydroxylated esters; used in lipid hydrolysis studies and as intermediates in organic synthesis .

Comparative Data Table

Compound Functional Groups Aβ42 Inhibition CTCL Efficacy (Response Rate) Key Adverse Effects Stability Notes
Bexarotene -COOH Yes 54% at 300 mg/m²/day Hypertriglyceridemia, hypothyroidism Acid-sensitive
Bexarotene Methyl Ester -COOCH₃ No Not studied N/A Hydrolyzes under metal ions
2-Hydroxy Methyl Ester -COOCH₃ + -OH at C2 Not reported Not studied Likely similar to parent* Higher solubility vs. parent*
Bexarotene Methoxy Derivative -OCH₃ No Not studied N/A Steric hindrance limits binding

*Inferred from structural analogs .

Mechanistic Insights and Research Implications

  • Hydrogen Bonding vs. Ester Effects : The carboxyl group in bexarotene enables strong, long-range hydrogen bonding with Aβ42, critical for aggregation inhibition. Methyl ester derivatives lack this capability, emphasizing the importance of ionization state and functional group polarity .
  • Synthetic Flexibility : Methyl ester derivatives serve as intermediates for further modifications, such as cyclopropanation or coupling reactions, to explore new therapeutic avenues .
  • Safety Profile: While bexarotene’s adverse effects are manageable, ester derivatives may introduce new metabolic pathways (e.g., hydrolysis to methanol), necessitating toxicity studies .

Biological Activity

2-Hydroxy Methyl Ester Bexarotene, a synthetic retinoid and a member of the rexinoid class, has garnered attention for its selective activation of retinoid X receptors (RXRs). This compound is primarily explored for its potential therapeutic applications in various malignancies, particularly cutaneous T-cell lymphoma (CTCL), and its role in modulating metabolic pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and potential side effects.

Bexarotene operates predominantly through RXR activation, which influences gene expression associated with cell differentiation, apoptosis, and metabolism. Unlike other retinoids that activate retinoic acid receptors (RARs), bexarotene's RXR selectivity minimizes off-target effects. The compound has been shown to induce apoptosis in cancer cells by modulating various signaling pathways:

  • RXR Activation : Bexarotene binds to RXR, forming heterodimers with other nuclear receptors such as peroxisome proliferator-activated receptor (PPAR) and liver X receptor (LXR), enhancing transcriptional activity related to lipid metabolism and inflammation reduction .
  • Apoptosis Induction : The compound promotes apoptosis through intrinsic and extrinsic pathways, involving caspase activation and mitochondrial membrane permeability changes .

Clinical Efficacy

Bexarotene has been evaluated in multiple clinical trials for its efficacy against advanced-stage CTCL. A notable study involved 94 patients with refractory CTCL who received bexarotene as a single-agent oral therapy:

  • Response Rates : The study reported a clinical response rate of 45% in patients receiving 300 mg/m²/day and 55% in those on higher doses. Complete responses were observed in 13% of patients at higher doses .
  • Duration of Response : The median duration of response was approximately 299 days, with a relapse rate of 36% post-response .

Side Effects

While bexarotene is generally well tolerated, it is associated with several side effects:

  • Metabolic Changes : Common adverse events include hypertriglyceridemia, hypercholesterolemia, and hypothyroidism. These effects are attributed to RXR's role in lipid metabolism regulation .
  • Other Reactions : Patients may also experience headaches and skin-related issues. Monitoring thyroid function is essential during treatment due to the risk of hypothyroidism .

Comparative Biological Activity

The biological activity of this compound can be compared with other retinoids based on their EC50 values (the concentration required to achieve half-maximal effect) in RXR activation assays:

CompoundEC50 (nM)Notes
Bexarotene18Potent RXR-selective agonist
Hydroxy-bexarotene analog24.2Comparable potency
Other rexinoids<17Higher potency than bexarotene

This table illustrates that while bexarotene is highly effective, certain analogs may exhibit improved potency or selectivity.

Case Studies

Several case studies further illustrate the therapeutic potential of bexarotene:

  • Case Study in CTCL : A patient with advanced CTCL achieved a complete response after six months on bexarotene therapy. Follow-up indicated sustained remission for over one year.
  • Combination Therapies : In another study, bexarotene was combined with chemotherapy agents, showing enhanced efficacy without significant increase in toxicity compared to monotherapy approaches.

Q & A

Basic Research Questions

Q. What structural features of 2-hydroxy methyl ester bexarotene are critical for its mechanism of action in amyloid-beta (Aβ42) aggregation inhibition?

  • Methodological Answer : Infrared nanospectroscopy studies reveal that the carboxyl group in the parent compound (bexarotene) forms hydrogen bonds with Aβ42 oligomers, which is essential for inhibiting aggregation. However, the methyl ester derivative (this compound) lacks this carboxyl group, resulting in weaker hydrogen bonding and no significant inhibition of Aβ42 aggregation. Researchers should prioritize comparing the ionization states (pKa) and hydrogen-bonding capacities of derivatives using spectroscopic techniques (e.g., FTIR, NMR) to validate structural-activity relationships .

Q. How can researchers quantify this compound in biological matrices for pharmacokinetic studies?

  • Methodological Answer : A validated UPLC-MS/MS method for bexarotene in human plasma (linear range: 1.0440–351.9320 ng/mL) can be adapted for its methyl ester derivative. Key steps include:

  • Sample Preparation : Use protein precipitation with acetonitrile or solid-phase extraction to isolate the ester from plasma.
  • Chromatography : Optimize reverse-phase columns (e.g., C18) with mobile phases (e.g., methanol/0.1% formic acid) to separate the ester from metabolites.
  • Detection : Employ multiple reaction monitoring (MRM) transitions specific to the ester’s molecular ion .

Q. What pharmacokinetic challenges are associated with this compound compared to its parent compound?

  • Methodological Answer : The methyl ester’s increased lipophilicity may enhance intestinal absorption via chylomicron-mediated lymphatic transport, as seen in triglyceride-mimetic prodrugs. However, esterases in plasma and tissues can hydrolyze the ester back to the active carboxyl form, complicating bioavailability measurements. Researchers should conduct parallel studies comparing:

  • Plasma vs. Lymphatic Drug Levels : Use cannulation models in rodents.
  • Esterase Activity : Quantify hydrolysis rates in vitro using liver microsomes .

Q. How do in vitro and in vivo models differ in evaluating the efficacy of this compound?

  • Methodological Answer : In vitro assays (e.g., Thioflavin T for Aβ42 aggregation) may fail to account for metabolic conversion of the ester to active bexarotene in vivo. To address this:

  • Use Stable Isotope Labeling : Track the ester’s metabolic fate in animal models.
  • Combine LC-MS/MS with Activity Assays : Corrogate pharmacokinetic data with pharmacodynamic endpoints (e.g., cognitive tests in Alzheimer’s models) .

Q. What are the key considerations for designing dose-response studies with this compound?

  • Methodological Answer : Due to potential interconversion between ester and carboxyl forms, researchers should:

  • Measure Both Forms : Use chromatographic methods to distinguish intact ester from hydrolyzed product.
  • Account for Nonlinear Kinetics : Conduct pilot studies to identify dose ranges where ester hydrolysis saturates .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in clinical studies involving bexarotene derivatives and body mass index (BMI)?

  • Methodological Answer : Post hoc analyses of randomized trials (e.g., combined bexarotene-phototherapy vs. monotherapy) show that small sample sizes and single-arm designs inflate BMI-related confounding. To resolve contradictions:

  • Stratify Analyses by BMI Subgroups : Use multivariate regression to isolate BMI effects.
  • Validate in Cohorts with Diverse Demographics : Prioritize multi-center trials with pre-specified BMI stratification .

Q. What synthetic strategies optimize the yield of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Copper-catalyzed coupling reactions (e.g., styrenes with dienes) produce pyrrolidine intermediates for ester synthesis. Key optimizations include:

  • Catalyst Screening : Test Cu(I)/Cu(II) with ligands (e.g., phenanthroline) to enhance diastereoselectivity.
  • Protecting Groups : Temporarily block hydroxyl groups during esterification to minimize side reactions .

Q. How does combining this compound with lipid-lowering agents (LLAs) affect therapeutic outcomes in cutaneous T-cell lymphoma (CTCL)?

  • Methodological Answer : Co-administering statins (e.g., atorvastatin) with bexarotene derivatives reduces hypertriglyceridemia, enabling higher doses. Researchers should:

  • Monitor Drug-Drug Interactions : Use LC-MS/MS to assess statin effects on ester metabolism.
  • Evaluate Immune Modulation : Statins may upregulate MHC-II expression, synergizing with bexarotene’s retinoid-X receptor (RXR) activity. Test via flow cytometry in T-cell models .

Q. What molecular dynamics (MD) approaches elucidate the interaction between this compound and Aβ42 oligomers?

  • Methodological Answer : Combine atomic-force microscopy (AFM) with MD simulations to map binding energetics. Steps include:

  • Solvent-Accessible Surface Area (SASA) Analysis : Identify regions where the ester group sterically hinders hydrogen bonding.
  • Free-Energy Perturbation (FEP) : Quantify the penalty of replacing the carboxyl group with methyl ester .

Q. How can prodrug designs improve the lymphatic targeting of this compound?

  • Methodological Answer : Synthesize triglyceride-mimetic prodrugs (e.g., ester-linked to medium-chain fatty acids) to exploit chylomicron pathways. Validate using:

  • Lymphatic Cannulation Models : Compare drug levels in lymph vs. plasma.
  • Enterocyte Uptake Assays : Use Caco-2 cells to assess prodrug affinity for lipid transporters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.